molecular formula C19H18N2OS2 B3297915 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide CAS No. 896345-17-8

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide

Cat. No.: B3297915
CAS No.: 896345-17-8
M. Wt: 354.5 g/mol
InChI Key: ISHSUJQQPHQHIA-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a thiazole ring, a dimethylphenyl group, and a methylsulfanyl group, contributing to its unique chemical properties and biological activities.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research, due to its ability to disrupt specific protein interactions.

    Medicine: Explored for its anticancer properties, showing efficacy in inhibiting the proliferation of cancer cells in vitro and in vivo.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific protein interactions. For example, it has been shown to disrupt the interaction between Hec1 and Nek2 proteins, which are crucial for cell division. By binding to these proteins, the compound interferes with the spindle checkpoint, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as a targeted anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2,4-dimethylphenyl)-2-thiazolyl]benzamide: Similar structure but lacks the methylsulfanyl group.

    N-(2,4-dimethylphenyl)formamide: Contains a formamide group instead of the thiazole ring.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Features a bromophenyl group and a chloroacetamide moiety[][4].

Uniqueness

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which enhances its chemical reactivity and biological activity. This structural feature allows for more diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications[4][4].

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-12-8-9-14(13(2)10-12)16-11-24-19(20-16)21-18(22)15-6-4-5-7-17(15)23-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHSUJQQPHQHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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